7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione
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Overview
Description
7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is a heterocyclic compound that belongs to the class of pyrido[2,3-d][1,3]oxazines. This compound is characterized by a fused ring system containing both pyridine and oxazine rings. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . Another approach includes heating 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with sodium methoxide (MeONa) at reflux in butanol (BuOH), leading to the formation of the desired oxazine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for larger-scale production, ensuring the availability of this compound for research and potential commercial applications.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid is commonly used for oxidation reactions.
Bases: Sodium methoxide (MeONa) is used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions can lead to the modulation of cellular signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar fused ring system and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: Another class of compounds with structural similarities and potential therapeutic applications.
Uniqueness
7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is unique due to its specific ring structure and the presence of a methyl group at the 7-position. This structural feature can influence its reactivity and biological activity, distinguishing it from other related compounds .
Properties
IUPAC Name |
7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-4-2-3-5-6(9-4)10-8(12)13-7(5)11/h2-3H,1H3,(H,9,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJHWILLNILULW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)OC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611450 |
Source
|
Record name | 7-Methyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20611450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187543-70-0 |
Source
|
Record name | 7-Methyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20611450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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